molecular formula C20H18ClN5O2 B11454492 4-(2-chlorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(2-chlorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11454492
M. Wt: 395.8 g/mol
InChI Key: GRXGZOHRTHANPU-UHFFFAOYSA-N
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Description

4-(2-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of pyrimidotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and chlorinated aromatic compounds. Common synthetic routes may involve:

    Nucleophilic Substitution: Reaction of 2-chlorophenylamine with 4-methoxyaniline under basic conditions.

    Cyclization: Formation of the pyrimidotriazine ring through cyclization reactions involving appropriate reagents and catalysts.

    Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choice of solvents to improve solubility and reaction efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, compounds like 4-(2-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. These activities make them potential candidates for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.

Industry

In the industrial sector, such compounds may be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-2-[(4-hydroxyphenyl)amino]-8-methyl-1H,4H,6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 4-(2-Chlorophenyl)-2-[(4-aminophenyl)amino]-8-methyl-1H,4H,6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

The uniqueness of 4-(2-CHLOROPHENYL)-2-[(4-METHOXYPHENYL)AMINO]-8-METHYL-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-(4-methoxyanilino)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H18ClN5O2/c1-12-11-17(27)26-18(15-5-3-4-6-16(15)21)24-19(25-20(26)22-12)23-13-7-9-14(28-2)10-8-13/h3-11,18H,1-2H3,(H2,22,23,24,25)

InChI Key

GRXGZOHRTHANPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4Cl

Origin of Product

United States

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